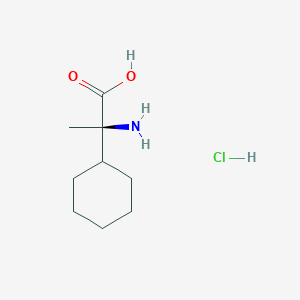

(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride

CAS No.: 1461733-27-6

Cat. No.: VC2966486

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461733-27-6 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | (2R)-2-amino-2-cyclohexylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h7H,2-6,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 |

| Standard InChI Key | WLHAVOXTLCWUCQ-SBSPUUFOSA-N |

| Isomeric SMILES | C[C@@](C1CCCCC1)(C(=O)O)N.Cl |

| SMILES | CC(C1CCCCC1)(C(=O)O)N.Cl |

| Canonical SMILES | CC(C1CCCCC1)(C(=O)O)N.Cl |

Introduction

(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a derivative of the amino acid (2R)-2-amino-2-cyclohexylpropanoic acid. This compound belongs to the class of organic compounds known as amino acids, which are crucial for various biological processes. The hydrochloride form is often used to enhance solubility and stability in aqueous solutions, making it more suitable for pharmaceutical and biochemical applications.

Synthesis and Preparation

The synthesis of (2R)-2-amino-2-cyclohexylpropanoic acid typically involves asymmetric synthesis methods to ensure the correct stereochemistry. The hydrochloride salt is prepared by reacting the free amino acid with hydrochloric acid, which enhances its solubility in water.

Biological Significance

Amino acids like (2R)-2-amino-2-cyclohexylpropanoic acid are important in peptide synthesis and can be used as building blocks for unnatural peptides with unique properties. These peptides may have applications in drug development or as probes in biochemical studies.

Storage and Handling

-

Storage Temperature: Room temperature, away from moisture and light.

-

Safety Precautions: Handling should follow standard protocols for organic compounds, including the use of protective gloves and eyewear.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume